

Navigating the Structural Landscape of Bromo-Nitro Aromatic Aldehydes: A Crystallographic Comparison

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Compound of Interest

Compound Name: 3-Bromo-5-nitroisonicotinaldehyde

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For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecules is paramount. X-ray crystallography stands as a definitive technique for elucidating these structures at the atomic level. This guide provides a comparative overview of the crystallographic data for bromo-nitro substituted aromatic aldehydes, offering insights into their solid-state conformations. Notably, a comprehensive search of publicly available structural databases yielded no specific crystallographic data for **3-Bromo-5-nitroisonicotinaldehyde**. Therefore, this guide presents a comparative analysis of two structurally related alternatives: 5-Bromo-2-nitrobenzaldehyde and 4-Bromo-3-nitrobenzoic acid, to illustrate the type of data and analysis relevant to this class of compounds.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for two alternative bromonitro substituted aromatic compounds. This data is essential for understanding the packing of these molecules in the crystalline state and for computational modeling studies.



Parameter	5-Bromo-2- nitrobenzaldehyde	4-Bromo-3-nitrobenzoic acid
CCDC/COD Number	267843[1]	7228111[2]
Chemical Formula	C7H4BrNO3	C7H4BrNO4
Crystal System	Not specified in search results	Monoclinic[2]
Space Group	Not specified in search results	P 1 21/n 1[2]
Unit Cell Dimensions		
a (Å)	Data not available in search results	7.4417[2]
b (Å)	Data not available in search results	5.7471[2]
c (Å)	Data not available in search results	18.9993[2]
α (°)	Data not available in search results	90[2]
β (°)	Data not available in search results	101.045[2]
y (°)	Data not available in search results	90[2]
Volume (ų)	Data not available in search results	Not specified in search results
Z	Data not available in search results	4[2]
R-factor	Data not available in search results	0.0183[2]

Experimental Protocols



The determination of a crystal structure by X-ray diffraction involves a series of meticulous steps. Below is a generalized protocol for the single-crystal X-ray analysis of small organic molecules like the ones compared above.

Crystal Growth and Selection

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For small organic molecules, suitable crystals are often obtained by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. The chosen solvent system is critical and often requires empirical screening. Once crystals are formed, a suitable specimen, typically 0.1-0.3 mm in all dimensions and free of visible defects, is selected under a microscope.

Crystal Mounting and Data Collection

The selected crystal is mounted on a goniometer head, often using a cryoprotectant to prevent damage during data collection at low temperatures (typically around 100 K). The mounted crystal is then placed on a diffractometer equipped with an X-ray source (e.g., Mo or Cu K α radiation) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

Data Processing and Structure Solution

The collected diffraction data are processed to determine the unit cell dimensions and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors. The resulting data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. For small molecules, this is typically achieved using direct methods.

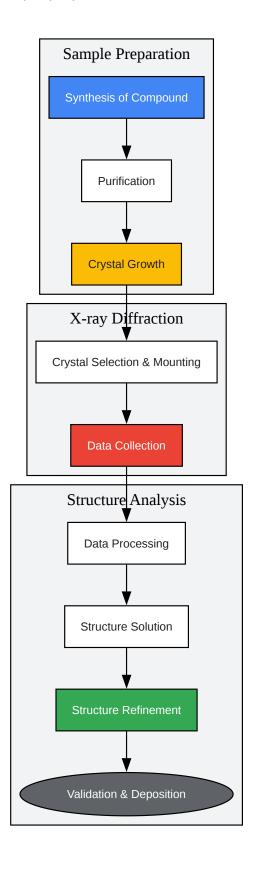
Structure Refinement

The initial structural model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This process involves adjusting atomic positions, thermal parameters, and other model parameters until the best possible fit is achieved. The quality of the final structure is assessed using metrics such as the R-factor.

Visualizing the Workflow



To better illustrate the process of single-crystal X-ray crystallography, the following diagram outlines the key stages from sample preparation to final structure validation.





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Caption: Experimental workflow for single-crystal X-ray crystallography.

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References

- 1. 5-Bromo-2-nitrobenzaldehyde | C7H4BrNO3 | CID 97233 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-3-nitrobenzoic acid | C7H4BrNO4 | CID 232986 PubChem [pubchem.ncbi.nlm.nih.gov]
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